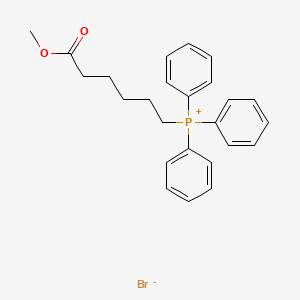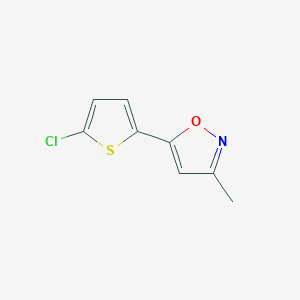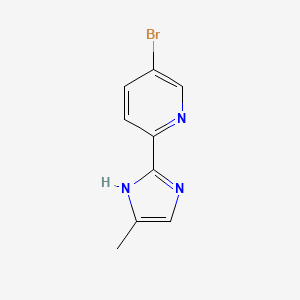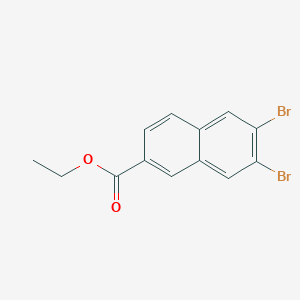![molecular formula C16H27NO4 B13682759 Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)
Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. The compound is characterized by its azabicycloheptane core, which is a seven-membered ring containing a nitrogen atom. The presence of the tert-butoxycarbonyl (Boc) protecting group adds to its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by the introduction of the Boc protecting group. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic certain natural substrates.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the reactive amine group, which can then participate in further chemical reactions. The pathways involved in its mechanism of action depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
- tert-Butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
These compounds share similar bicyclic structures but differ in the nature and position of functional groups. The unique structure of this compound, particularly the presence of the Boc protecting group, distinguishes it from these analogs and contributes to its specific reactivity and applications.
Propriétés
Formule moléculaire |
C16H27NO4 |
|---|---|
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
1-O-butyl 3-O-tert-butyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate |
InChI |
InChI=1S/C16H27NO4/c1-5-6-9-20-13(18)16-8-7-12(16)10-17(11-16)14(19)21-15(2,3)4/h12H,5-11H2,1-4H3 |
Clé InChI |
CLTLOMNXIPKUBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C12CCC1CN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide](/img/structure/B13682685.png)

![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)


![6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13682720.png)



![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)

![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)

